9-Keto Risperidone

Analytical Chemistry Chromatography Physicochemical Properties

9-Keto Risperidone (CAS 1189516-65-1) is the USP-designated Paliperidone Related Compound E, a critical oxidative impurity with a distinct 9-position ketone (LogP 1.60). Its unique RRT of 1.27 and RRF of 0.58 are essential for HPLC system suitability per the USP Paliperidone monograph. Required for resolution mixture preparation, quantitative impurity tracking (NMT 0.50% criterion), ANDA/DMF filings, and stability-indicating method validation. Ensure accurate peak identification and batch release compliance.

Molecular Formula C23H25FN4O3
Molecular Weight 424.476
CAS No. 1189516-65-1
Cat. No. B565164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Keto Risperidone
CAS1189516-65-1
Synonyms3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-7,8-dihydro-2-methyl-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione; 
Molecular FormulaC23H25FN4O3
Molecular Weight424.476
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
InChIInChI=1S/C23H25FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15H,2-3,6-12H2,1H3
InChIKeyAUSFXKQDZJPCTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Keto Risperidone (CAS 1189516-65-1): A Critical Impurity and Reference Standard in Paliperidone and Risperidone Analysis


9-Keto Risperidone (CAS 1189516-65-1), also designated as Paliperidone USP Related Compound E [1] and Paliperidone 9-Keto Impurity , is a specific oxidative impurity of the atypical antipsychotic agent Paliperidone (9-Hydroxyrisperidone), which is itself the major active metabolite of Risperidone . It is distinguished from the parent compound and its metabolite by the presence of a ketone group at the 9-position, which results in a less polar molecule with distinct physicochemical and chromatographic properties .

9-Keto Risperidone vs. Other Risperidone Impurities: Why Substitution Compromises Analytical Accuracy and Regulatory Compliance


The direct substitution of 9-Keto Risperidone with other Risperidone or Paliperidone impurities, such as the 9-Hydroxy (paliperidone) or dehydroxy forms, is not scientifically valid. Each impurity possesses a unique chemical identity—9-Keto Risperidone features a carbonyl at the 9-position, whereas 9-Hydroxyrisperidone has a hydroxyl group—which leads to quantifiably different physicochemical properties, including a significantly lower LogP of 1.60 compared to 3.04 for risperidone [1]. These differences result in distinct chromatographic retention times, as defined by the USP, where 9-Keto Risperidone has a relative retention time (RRT) of 1.27, separate from other specified impurities like Paliperidone related compound B (RRT 0.83) [2]. Using an incorrect impurity reference standard would therefore lead to inaccurate identification, failed system suitability, and non-compliance with regulatory specifications for Paliperidone drug substance and product release.

9-Keto Risperidone (CAS 1189516-65-1): A Quantified Guide to Selection and Procurement


9-Keto Risperidone vs. Risperidone & 9-OH-Risperidone: Quantified Lower Lipophilicity (LogP 1.60) for Enhanced Analytical Resolution

9-Keto Risperidone exhibits significantly lower lipophilicity compared to its parent compound Risperidone and the active metabolite 9-Hydroxyrisperidone (Paliperidone). Its calculated partition coefficient (LogP) is 1.60 . This is a quantifiable reduction in lipophilicity from Risperidone (LogP 3.04) and 9-Hydroxyrisperidone (LogP 2.32) [1]. The increased polarity conferred by the ketone group at the 9-position directly impacts its chromatographic behavior, allowing for baseline separation from more lipophilic related substances during reversed-phase HPLC analysis.

Analytical Chemistry Chromatography Physicochemical Properties

9-Keto Risperidone in Paliperidone Synthesis: A Critical Quality Attribute (CQA) with Quantified Purification Challenge (1-3 wt% in Crude API)

9-Keto Risperidone is a persistent process impurity in the synthesis of Paliperidone. According to patent literature, crude Paliperidone produced by prior art procedures contains approximately 1 wt% to 3 wt% of this 9-keto impurity [1]. Even after recrystallization procedures described in the prior art, the level could only be reduced to about 0.5 wt% and could not be eliminated completely [1]. The challenge of removing this impurity is underscored by the observation that content often remains above 0.15% after some purification steps, which is unacceptable per ICH guidelines [1]. This contrasts with other impurities, such as the methanoyl impurity, which can be more readily managed or are formed via different pathways.

Process Chemistry Pharmaceutical Manufacturing Quality Control

USP Monograph Defined Chromatographic Parameters: RRT 1.27 and RRF 0.58 Differentiate 9-Keto Risperidone from Other Paliperidone Impurities

The United States Pharmacopeia (USP) monograph for Paliperidone specifies distinct chromatographic parameters for 9-Keto Risperidone, officially designated as 'Paliperidone ketone' [1]. The monograph provides a Relative Retention Time (RRT) of 1.27 for this impurity, which is distinct from other specified impurities such as Paliperidone related compound A (RRT 0.57), compound B (RRT 0.83), and the hydroxybenzoyl analog (RRT 1.1) [1]. Furthermore, it is assigned a Relative Response Factor (RRF) of 0.58, which quantifies its UV absorbance relative to Paliperidone at 275 nm [1]. This RRF value is crucial for accurate quantitation, as using the standard response factor of 1.0 would underestimate the true amount of 9-Keto Risperidone by nearly 42%.

Analytical Method Validation Pharmacopeial Standards Quality Control

Regulatory Acceptance Criterion for 9-Keto Risperidone (NMT 0.50%) in Paliperidone Drug Substance

The USP monograph for Paliperidone establishes a specific acceptance criterion for the 'Paliperidone ketone' impurity (9-Keto Risperidone), setting a limit of Not More Than (NMT) 0.50% in the drug substance [1]. This is a more permissive limit compared to other specified impurities like Paliperidone related compound A (NMT 0.10%) and the hydroxybenzoyl analog (NMT 0.10%) [1]. The higher limit directly reflects the greater challenge in controlling this specific oxidative impurity during synthesis and purification, as evidenced by its persistent nature and high initial levels in crude API [2].

Regulatory Compliance ICH Guidelines Pharmaceutical Quality Control

9-Keto Risperidone (CAS 1189516-65-1): Validated Application Scenarios for Research and Quality Control


Calibration and System Suitability for USP-Compliant Paliperidone Release Testing

Analytical laboratories must procure a certified reference standard of 9-Keto Risperidone to comply with the USP Paliperidone monograph. Its known RRT of 1.27 and RRF of 0.58 are essential for calibrating HPLC systems, verifying peak identity, and ensuring the method meets system suitability requirements for resolution and sensitivity [1]. The standard is also used to prepare the USP Paliperidone Resolution Mixture RS, which is required for daily system qualification.

Quantitation of a Persistent Process Impurity During Paliperidone API Manufacturing

Process chemists and quality control units utilize 9-Keto Risperidone as a quantitative marker to monitor the efficiency of purification steps. Given that crude Paliperidone can contain 1-3 wt% of this impurity [2], a high-purity reference standard is required to accurately track its reduction to below the USP acceptance criterion of NMT 0.50% [1]. This data is critical for batch release decisions and for demonstrating process control in regulatory filings (e.g., ANDAs, DMFs).

Development and Validation of Stability-Indicating HPLC Methods for Risperidone and Paliperidone Formulations

9-Keto Risperidone, an oxidative degradation product, serves as a key marker in forced degradation studies. Its significantly lower LogP (1.60) compared to Risperidone (3.04) and Paliperidone (2.32) [3] ensures it is chromatographically resolved from the parent drug and other degradants, making it an ideal target analyte for developing robust, stability-indicating HPLC methods. A pure reference standard is essential for method validation parameters such as specificity, linearity, and accuracy.

Monitoring Oxidative Degradation in Finished Pharmaceutical Products

Stability testing groups use a 9-Keto Risperidone reference standard to identify and quantify this impurity as a degradant in finished dosage forms of Paliperidone (e.g., INVEGA) stored under ICH stability conditions. An increase in the level of this impurity over time or under specific stress (e.g., heat, humidity, oxidation) is a direct indicator of product degradation, providing crucial data for shelf-life determination and packaging recommendations.

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